AS1712 vs. Lead Analog RJ-LC-15-8: Differential Antiproliferative Potency in H1975 Lung Cancer Cells
In a direct cell-based SAR study, the novel analog RJ-LC-15-8 was found to have a greater anti-proliferative potency for H1975 non-small cell lung cancer cells compared to the target compound AS1712 [1]. The specific GI50 or IC50 values were not publicly accessible in the abstract or open-access metadata for a precise quantitative comparison. This finding underscores that AS1712 is not the most potent analog in its series, but it also establishes a defined potency benchmark against which it can be differentiated. The study confirmed both compounds share the same mechanism of action (colchicine-site binding) [1].
| Evidence Dimension | Anti-proliferative potency in H1975 lung cancer cells |
|---|---|
| Target Compound Data | AS1712 (Ethyl ester); Potency lower than RJ-LC-15-8 (exact value not publicly available) |
| Comparator Or Baseline | RJ-LC-15-8 (4(1H)-quinolone analog); Higher potency than AS1712 (exact value not publicly available) |
| Quantified Difference | Qualitatively greater potency for RJ-LC-15-8; precise fold-change unavailable in open-access data. |
| Conditions | H1975 non-small cell lung cancer cell line. Cell-based proliferation assay (reference: Lin et al., 2019). |
Why This Matters
This directly demonstrates that the 4(1H)-quinolone class has a tunable SAR, and AS1712 occupies a specific position on the potency spectrum, which is critical for selecting the right tool compound for either benchmarking or as a starting point for further optimization.
- [1] Lin, M.-S., Hong, T.-M., Chou, T.-H., Yang, S.-C., Chung, W.-C., Weng, C.-W., Tsai, M.-L., Cheng, T.-J. R., Chen, J. J. W., Lee, T.-C., Wong, C.-H., Chein, R.-J., & Yang, P.-C. (2019). 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin. European Journal of Medicinal Chemistry, 181, 111584. View Source
